REACTION_CXSMILES
|
C(O)(=O)C.O.[Cl:6][C:7]1[CH:8]=[C:9]([N+:18]([O-])=O)[CH:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[C:12]=1[F:13]>C(O)(=O)C.C(OCC)(=O)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH:10]=[C:11]([C:14]([F:17])([F:15])[F:16])[C:12]=1[F:13])[NH2:18] |f:3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)C(F)(F)F)[N+](=O)[O-]
|
Name
|
acetic acid ethyl acetate
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
reduced iron
|
Quantity
|
7 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the addition dropwise
|
Type
|
STIRRING
|
Details
|
to stir at the same temperature further for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
FILTRATION
|
Details
|
insoluble material was filtered off through Celite
|
Type
|
CUSTOM
|
Details
|
the organic phase was collected
|
Type
|
WASH
|
Details
|
washed with 100 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over saturated sodium chloride aqueous solution
|
Type
|
DISTILLATION
|
Details
|
anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |